molecular formula C21H30N4O5S2 B14972239 3-(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

3-(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B14972239
M. Wt: 482.6 g/mol
InChI Key: GLWFCMPXBCFBFD-UHFFFAOYSA-N
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Description

3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a piperidine and pyrazole moiety

Preparation Methods

The synthesis of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their functionalization and coupling. Common synthetic routes include:

Scientific Research Applications

3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE.

Properties

Molecular Formula

C21H30N4O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

3-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C21H30N4O5S2/c1-5-23(6-2)31(27,28)19-12-10-11-18(15-19)21(26)25-17(4)20(16(3)22-25)32(29,30)24-13-8-7-9-14-24/h10-12,15H,5-9,13-14H2,1-4H3

InChI Key

GLWFCMPXBCFBFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C

Origin of Product

United States

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